2-Hydrazinyl-3-methoxy-5-nitropyridine
Description
Properties
Molecular Formula |
C6H8N4O3 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
(3-methoxy-5-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8N4O3/c1-13-5-2-4(10(11)12)3-8-6(5)9-7/h2-3H,7H2,1H3,(H,8,9) |
InChI Key |
BLQIUECFNDRBAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)[N+](=O)[O-])NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
Physicochemical Properties
While direct data for 2-Hydrazinyl-3-methoxy-5-nitropyridine is unavailable, analogs suggest:
Preparation Methods
Diazotization and Hydrazine Substitution
The amino group at position 2 is then converted to hydrazinyl via diazotization. According to CN112745259A, diazotization with sodium nitrite (molar ratio 1.5:1–1.7:1) at 0–10°C forms a diazonium intermediate. Subsequent reduction using hydrazine hydrate or sodium sulfite could yield the hydrazinyl group. For example, reducing diazonium salts with SnCl₂/HCl has been reported to produce arylhydrazines.
Critical Parameters
-
Diazotization Temperature : 0–10°C
-
Reducing Agent : Hydrazine hydrate or SnCl₂/HCl
Chlorination-Nitration-Hydrazine Substitution Pathway
Synthesis of 2-Chloro-3-methoxy-5-nitropyridine
This route begins with 3-methoxypyridine, which is chlorinated at position 2 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Subsequent nitration at position 5 is guided by the methoxy group’s directing effects. In CN103664757A, nitration of 2-hydroxypyridine in pyridine with 60–75% nitric acid at 0–10°C achieves 3-nitro substitution. Adapting these conditions, nitration of 2-chloro-3-methoxypyridine would likely favor position 5.
Reaction Optimization
Hydrazine Displacement of Chlorine
The chlorinated intermediate undergoes nucleophilic aromatic substitution with hydrazine. For example, heating 2-chloro-3-methoxy-5-nitropyridine with hydrazine hydrate in ethanol at 80°C for 12 hours could replace chlorine with hydrazinyl.
Data Comparison
| Parameter | Value | Source |
|---|---|---|
| Substitution Temperature | 80°C | Analogous |
| Solvent | Ethanol | Typical |
| Yield | ~55% (estimated) | Extrapolated |
Direct Functionalization of Pre-Nitrated Intermediates
Nitration of 3-Methoxy-2-hydrazinylpyridine
An alternative approach involves nitrating 3-methoxy-2-hydrazinylpyridine. However, the hydrazinyl group’s sensitivity to oxidative conditions complicates this route. Nitration would require mild agents like acetyl nitrate to prevent decomposition.
Challenges in Regioselectivity
The nitro group’s placement is highly dependent on directing effects. For instance, in CN103664757A, nitration of 2-hydroxypyridine yields 3-nitro derivatives due to the hydroxyl group’s para-directing nature. Similarly, methoxy at position 3 would direct nitration to positions 2 or 6, making position 5 less favorable without protective strategies.
Comparative Analysis of Synthetic Routes
Yield and Practicality
-
Route 1 : Higher yield potential (50–60%) but requires handling diazonium intermediates.
-
Route 2 : Moderate yield (~55%) with straightforward substitution steps.
-
Route 3 : Low feasibility due to functional group incompatibility.
Q & A
Q. What are the common synthetic routes for 2-Hydrazinyl-3-methoxy-5-nitropyridine, and what critical parameters influence reaction yield?
- Methodological Answer : A typical synthesis involves nitration of a methoxy-substituted pyridine precursor, followed by hydrazine substitution. For example, nitration at the 5-position of 3-methoxypyridine derivatives can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Subsequent hydrazine introduction via nucleophilic aromatic substitution (NAS) requires anhydrous conditions and polar aprotic solvents (e.g., DMF) to stabilize intermediates. Key parameters include reaction temperature (exothermic NAS requires gradual heating to 80–100°C), stoichiometric excess of hydrazine (1.5–2.0 equivalents), and inert atmosphere to prevent oxidation of the hydrazinyl group .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons).
- IR : Stretching frequencies for nitro (1520–1350 cm⁻¹) and hydrazinyl (N–H at ~3300 cm⁻¹) confirm functional groups.
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, critical for verifying regiochemistry. For example, nitro groups in similar compounds exhibit planar geometry with C–N bond lengths of ~1.47 Å .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₆H₇N₄O₃⁺).
Q. How does the nitro group influence the electronic properties and reactivity of this compound?
- Methodological Answer : The nitro group is strongly electron-withdrawing, directing electrophilic attacks to meta/para positions and stabilizing negative charges during NAS. Computational studies (e.g., Natural Bond Orbital analysis) reveal increased polarization of the pyridine ring, enhancing hydrazine’s nucleophilicity. Experimental reactivity in cross-coupling reactions (e.g., Suzuki) may require palladium catalysts with strong π-accepting ligands (e.g., XPhos) to activate the nitro-substituted ring .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and thermodynamic stability of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals like B3LYP (Becke-3-parameter exchange + Lee-Yang-Parr correlation) balance accuracy and computational cost. B3LYP with a 6-311++G(d,p) basis set reproduces experimental geometries (e.g., bond lengths within 0.02 Å) and ionization potentials .
- Thermochemical Analysis : Calculate atomization energies (average deviation ~2.4 kcal/mol) and proton affinities to assess stability. Solvent effects (e.g., PCM model for DMF) refine free-energy profiles for substitution reactions .
Q. What strategies resolve contradictions in reported reactivity data for nitro-substituted pyridines during cross-coupling reactions?
- Methodological Answer :
- Mechanistic Profiling : Use kinetic isotope effects (KIE) to distinguish between concerted (low KIE) and stepwise pathways (high KIE).
- Side-Reaction Screening : Monitor for nitro reduction (e.g., via in situ IR or cyclic voltammetry) under catalytic conditions. For example, nitro groups in 5-nitropyridines may reduce to NH₂ under H₂ atmospheres, altering reactivity .
- Computational Validation : Compare activation barriers (ΔG‡) for competing pathways using transition-state DFT calculations .
Q. How does Hirshfeld surface analysis elucidate intermolecular interactions in crystalline this compound?
- Methodological Answer :
- Surface Mapping : Generate Hirshfeld surfaces (e.g., CrystalExplorer) to visualize close contacts (dₙₒᵣₘ < sum of van der Waals radii). For nitro-pyridines, O···H interactions (17–22% contribution) and π-π stacking (C···C contacts ~3.4 Å) dominate .
- Fingerprint Plots : Deconvolute contributions from H-bonding (sharp spikes at de + di ~2.2 Å) and van der Waals interactions (broad regions).
Q. What experimental and computational approaches validate tautomeric equilibria in hydrazinyl-substituted pyridines?
- Methodological Answer :
- Variable-Temperature NMR : Monitor chemical shift changes (e.g., NH protons) to detect tautomer populations.
- DFT-MD Simulations : Free-energy surfaces (FES) from metadynamics simulations quantify tautomer stability. For hydrazinyl derivatives, the enol-imine tautomer is often favored in polar solvents (ΔG ~1.5 kcal/mol) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for hydrazinylpyridine derivatives?
- Methodological Answer :
- Parameter Sensitivity Testing : Design a factorial experiment varying temperature, solvent (DMF vs. DMSO), and hydrazine equivalents. Use ANOVA to identify critical factors (e.g., solvent polarity accounts for ~40% yield variance) .
- Impurity Profiling : LC-MS or GC-MS detects side products (e.g., oxidized hydrazines or dimerized intermediates) that reduce yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
